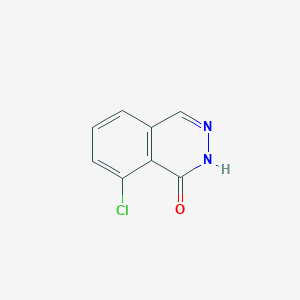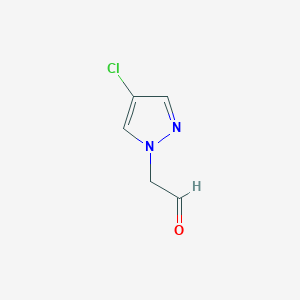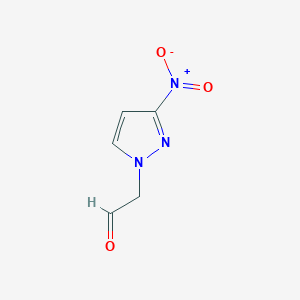![molecular formula C12H9BrO4S B3071954 5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid CAS No. 1015912-00-1](/img/structure/B3071954.png)
5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid
Übersicht
Beschreibung
5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid is a chemical compound with the molecular formula C12H9BrO4S . It has an average mass of 329.167 Da and a monoisotopic mass of 327.940491 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of this compound involves several steps, including the use of reagents and salts. The organic extract is dried, and the sulfamide is isolated by evaporating the solvent .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C12H9BrO4S. The structure includes a bromophenyl group, a sulfinyl group, a methyl group, and a furoic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C12H9BrO4S), average mass (329.167 Da), and monoisotopic mass (327.940491 Da) . Additional properties such as melting point, boiling point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Antiprotozoal Activity
Research has demonstrated the synthesis and evaluation of substituted 2,5-bis(4-guanylphenyl)furans and related analogues, including those with "masked" amidines, for their antiprotozoal activity. While these compounds did not exhibit significant antimalarial activity, several showed high effectiveness against Trypanosoma rhodesiense in mice, with six compounds achieving cures at submilligram dosage levels. The synthesis involved cyclodehydrative furanization of 1,4-di-p-bromophenyl-1,4-butanedione to produce 2,5-bis(4-bromophenyl)furan, which was further processed to generate the active compounds (Das & Boykin, 1977).
Anticarcinogenic Activities
Another study highlighted the anticarcinogenic properties of sulforaphane and its structurally related synthetic analogues. These compounds, including exo-2-acetyl-exo-6-isothiocyanatonorbornane, demonstrated significant ability to block the formation of mammary tumors in rats when treated with carcinogens. This research validated the potential of phase 2 enzyme inducers in cultured cells to offer protection against carcinogenesis, suggesting a new class of functionalized isothiocyanates with anticarcinogenic properties (Zhang et al., 1994).
Metabolic Studies
Metabolic evaluation of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate in rats revealed insights into its metabolism, identifying significant pathways and metabolites. The study uncovered the primary metabolic pathway as mono-hydrolysis of the diethyl phosphonate, with various metabolites isolated for further analysis. These findings contribute to understanding the metabolic processing of such compounds in biological systems (Morioka et al., 1996).
Volatile Maillard Reaction Products and Blood Lipid Concentrations
Investigation into volatile Maillard reaction products (vMRPs) in heated foods and their metabolic oxidation to carboxylic acid derivatives revealed significant effects on blood lipid concentrations in rats. The study highlighted the metabolism of methylpyrazines and pyrrole-2-carboxaldehyde to their respective carboxylic acids, and the subsequent effects on lowering non-esterified fatty acid and triacylglycerol concentrations. This research points to the potential of vMRPs and their metabolites to influence lipid metabolism (Kagami et al., 2008).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that suzuki–miyaura coupling reactions, which this compound may be involved in, are key processes in the synthesis of various organic compounds .
Result of Action
The suzuki–miyaura coupling reactions that this compound may be involved in are crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry .
Action Environment
It’s worth noting that the stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Eigenschaften
IUPAC Name |
5-[(4-bromophenyl)sulfinylmethyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO4S/c13-8-1-4-10(5-2-8)18(16)7-9-3-6-11(17-9)12(14)15/h1-6H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIHVIAYKLFAOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)CC2=CC=C(O2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B3071878.png)
![Potassium trifluoro(4'-hydroxy-[1,1'-biphenyl]-4-yl)borate](/img/structure/B3071887.png)
![2-[(1-Methylpiperidin-4-YL)oxy]-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine](/img/structure/B3071890.png)
![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid](/img/structure/B3071901.png)



![[(2,4-Dimethyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid](/img/structure/B3071941.png)



![1-[3-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B3071977.png)
![1-(Benzo[d]oxazol-2-yl)piperidin-4-ol](/img/structure/B3071978.png)